Bendamustine-d4 (hydrochloride)
Description
Strategic Applications of Deuteration in Pharmacological and Mechanistic Investigations
Deuteration, the specific substitution of hydrogen (¹H) with its stable isotope deuterium (B1214612) (²H), is a key strategy in medicinal chemistry. juniperpublishers.com This modification can profoundly influence a drug's metabolic profile due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes. nih.gov
This principle is applied strategically to enhance a drug's metabolic stability. juniperpublishers.com By selectively replacing hydrogen atoms at known sites of metabolic vulnerability ("soft spots") with deuterium, chemists can slow down the rate of metabolic breakdown. nih.gov This can lead to several desirable outcomes, including:
Improved pharmacokinetic properties, such as a longer half-life. juniperpublishers.comresearchgate.net
Reduced formation of potentially toxic or inactive metabolites. nih.govresearchgate.net
Potentially enhanced therapeutic efficacy and safety profiles. nih.govresearchgate.net
Beyond altering metabolism, deuterated compounds serve a critical function as internal standards for quantitative bioanalysis using mass spectrometry. juniperpublishers.com Because a deuterated standard is chemically identical to the analyte but has a distinct mass, it can be added to a biological sample at a known concentration to enable precise quantification of the parent drug.
Contextualization of Bendamustine (B91647) (hydrochloride) as a Target for Deuteration
Bendamustine is a unique bifunctional chemotherapeutic agent first synthesized in the German Democratic Republic (East Germany) in 1963. theoncologynurse.comwikipedia.orgnih.gov Structurally, it merges a nitrogen mustard alkylating group with a benzimidazole (B57391) ring, a feature intended to confer purine (B94841) analog properties. theoncologynurse.comnih.govnih.gov The molecule's chemical name is 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid. drugbank.comjocpr.com
Its mechanism of action involves the alkylating moiety forming covalent bonds with DNA, creating both intra-strand and inter-strand cross-links. theoncologynurse.comdrugbank.com This extensive DNA damage triggers cell death through multiple pathways, including apoptosis and mitotic catastrophe, and is effective against both dividing and quiescent cells. theoncologynurse.com Unlike other alkylating agents, bendamustine activates a base excision DNA repair pathway, which may contribute to its distinct activity profile and reduced susceptibility to certain forms of drug resistance. theoncologynurse.comnih.gov Bendamustine was approved in the United States in 2008 for the treatment of chronic lymphocytic leukemia (CLL) and certain types of non-Hodgkin lymphoma (NHL). theoncologynurse.comnih.gov
Table 1: Physicochemical Properties of Bendamustine (hydrochloride)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C16H21Cl2N3O2 • HCl | theoncologynurse.com |
| Molecular Weight | 394.7 g/mol | theoncologynurse.comnih.gov |
| Appearance | White, water-soluble microcrystalline powder | wikipedia.org |
| Solubility | Soluble in water (approx. 25 mM), DMSO (approx. 100 mM), and methanol (B129727) (approx. 50 mg/ml) | caymanchem.com |
| Protein Binding | 94-96% (primarily to albumin) | wikipedia.orgdrugbank.com |
| Metabolism | Extensively metabolized in the liver, primarily via hydrolysis and CYP1A2 oxidation | drugbank.comtaylorandfrancis.comnih.gov |
The primary and most critical application of deuteration in the context of bendamustine research is the creation of a stable isotope-labeled internal standard for precise quantification in bioanalytical methods. Bendamustine-d4 (hydrochloride) is specifically designed for this purpose. In pharmacokinetic studies, which are essential for understanding a drug's behavior in a biological system, researchers must accurately measure the concentration of the parent drug and its metabolites over time. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for this type of analysis due to its sensitivity and selectivity. nih.govnih.gov The use of a stable isotope-labeled internal standard like Bendamustine-d4 (hydrochloride) is considered the gold standard in quantitative LC-MS. Because Bendamustine-d4 has nearly identical chemical and physical properties to the unlabeled drug, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source. nih.gov However, its slightly higher mass allows it to be distinguished and measured independently by the detector. This allows for highly accurate correction of any analyte loss during sample extraction or fluctuations in instrument performance, which is essential for robust and reliable data required for clinical studies. nih.gov
The formal chemical name for this deuterated analog is 5-[(2-chloroethyl)(2-chloroethyl-1,1,2,2-d4)amino]-1-methyl-1H-benzimidazole-2-butanoic acid, monohydrochloride, indicating that four deuterium atoms are placed on one of the bis(2-chloroethyl)amino side chains.
Table 2: Comparison of Bendamustine (hydrochloride) and Bendamustine-d4 (hydrochloride)
| Feature | Bendamustine (hydrochloride) | Bendamustine-d4 (hydrochloride) | Source |
|---|---|---|---|
| Molecular Formula | C16H21Cl2N3O2 • HCl | C16H17D4Cl2N3O2 • HCl | theoncologynurse.com |
| Formula Weight | 394.7 | 398.8 | |
| Primary Role in Research | Therapeutic agent; analyte to be quantified | Internal standard for quantification of bendamustine by GC- or LC-MS | |
| Isotopic Composition | Natural isotopic abundance | Enriched with four deuterium atoms |
Table 3: In Vitro Cytotoxicity of Bendamustine This table presents the concentration of Bendamustine required to inhibit the growth of various cancer cell lines by 50% (IC₅₀), providing context for the types of research where its quantification would be necessary.
| Cell Line | Cancer Type | IC₅₀ (μM) | Source |
|---|---|---|---|
| SKW-3 | Leukemia | 27.0 | |
| Reh | Leukemia | 28.6 | |
| CML-T1 | Leukemia | 15.6 | |
| BV-173 | Leukemia | 20.8 | |
| HL-60 | Leukemia | 57.7 | |
| MCF-7 | Breast Cancer | >200 | |
| MDA-MB-231 | Breast Cancer | >200 |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H22Cl3N3O2 |
|---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
4-[5-[2-chloroethyl-(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H/i7D2,9D2; |
InChI Key |
ZHSKUOZOLHMKEA-NLSMDPAKSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(CCCl)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C.Cl |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl |
Origin of Product |
United States |
Synthetic Pathways and Derivatization Strategies for Bendamustine D4 Hydrochloride
Established Synthetic Routes to Unlabeled Bendamustine (B91647) (hydrochloride)
The synthesis of the parent compound, Bendamustine hydrochloride, is a multi-step process that has been well-established, often commencing from nitroaromatic precursors. These routes involve several key chemical transformations to build the characteristic benzimidazole (B57391) core and attach the functional side chains.
Multi-Step Approaches from Precursors (e.g., 2,4-dinitrochlorobenzene)
A common and well-documented synthetic pathway for Bendamustine originates from 2,4-dinitrochlorobenzene. portico.orgnih.gov This approach involves a sequence of reactions to construct the bendamustine molecule. The initial steps focus on the formation of the substituted benzimidazole ring system. A typical synthesis begins with the reaction of 2,4-dinitrochlorobenzene with methylamine (B109427) to form N-methyl-2,4-dinitroaniline. This intermediate then undergoes selective reduction of one nitro group, followed by reaction with a butyric acid derivative and subsequent cyclization to form the 1-methyl-5-nitro-1H-benzimidazole-2-butanoic acid ethyl ester intermediate. researchgate.net Further reduction of the remaining nitro group yields the crucial amino intermediate, ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate, which is the direct precursor for the attachment of the bis(2-chloroethyl)amino moiety. portico.orgresearchgate.net
Key Intermediates and Reaction Conditions (e.g., chlorination, hydrolysis, cyclization)
The transformation of the key amino intermediate into Bendamustine involves several critical steps, primarily alkylation, chlorination, and hydrolysis. quickcompany.in The amino group of ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate is typically di-alkylated to introduce two hydroxyethyl (B10761427) groups. This is often achieved by reacting the intermediate with ethylene (B1197577) oxide in an aqueous acidic buffer system, such as acetic acid and sodium acetate (B1210297), at controlled temperatures. portico.orggoogle.com This reaction yields the dihydroxy intermediate, 4-{5-[bis-(2-hydroxy-ethyl)-amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid ethyl ester. portico.orggoogle.com
The subsequent step is a crucial chlorination reaction where the two hydroxyl groups are replaced with chlorine atoms. This is commonly performed using a chlorinating agent like thionyl chloride (SOCl₂) in a suitable solvent such as chloroform (B151607) or dichloromethane (B109758) at low temperatures (e.g., 0-5°C). nih.govgoogle.com This reaction converts the dihydroxy ester into its dichloro counterpart, 4-[1-methyl-5-bis-(2-chloroethyl)-benzimidazolyl-2]butyric acid ethyl ester. google.com
The final step is the hydrolysis of the ethyl ester to the free carboxylic acid. This is typically accomplished by heating the chlorinated intermediate in concentrated hydrochloric acid. quickcompany.innih.gov This acidic hydrolysis not only cleaves the ester but also ensures the final product is isolated as the hydrochloride salt, Bendamustine hydrochloride. nih.govgoogle.com
Table 1: Key Intermediates in Unlabeled Bendamustine Synthesis This table is interactive. You can sort and filter the data.
| Intermediate Name | CAS Number | Role in Synthesis |
|---|---|---|
| N-Methyl-2,4-dinitroaniline | 2044-88-4 | Early-stage precursor after amination of 2,4-dinitrochlorobenzene. researchgate.net |
| 1-Methyl-5-nitro-1H-benzimidazole-2-butanoic acid ethyl ester | 3543-72-4 | Product of cyclization, contains the benzimidazole core. researchgate.net |
| 1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester | 3543-73-5 | Key precursor for the addition of the nitrogen mustard moiety. researchgate.net |
| 5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester | 3543-74-6 | Dihydroxy intermediate formed after alkylation with ethylene oxide. researchgate.net |
| 4-{5-[bis-(2-chloro-ethyl)-amino]-1-methyl-1H-benzoimidazol-2-yl}-butyric acid ethyl ester | 3543-75-7 | Dichloro ester intermediate prior to final hydrolysis. |
Methodologies for Deuterium (B1214612) Incorporation into Bendamustine (hydrochloride)
The synthesis of Bendamustine-d4 (hydrochloride) requires specific strategies to introduce deuterium atoms at precise locations within the molecule. The formal name, 5-[(2-chloroethyl)(2-chloroethyl-1,1,2,2-d4)amino]-1-methyl-1H-benzimidazole-2-butanoic acid, monohydrochloride, indicates that all four deuterium atoms are located on one of the two chloroethyl groups. isotope.com This specific labeling pattern heavily influences the choice of synthetic methodology.
Deuterated Precursor Synthesis and Integration Strategies
The most direct and regioselective method to achieve the d4-labeling pattern is through the use of a deuterated precursor during the synthesis. Following the established route for unlabeled Bendamustine, the di-alkylation of the amino intermediate, ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate, is the logical point for deuterium introduction.
A key strategy involves the use of commercially available Ethylene-d4 (B1596295) oxide (Oxirane-d4) . isotope.comsigmaaldrich.com By reacting the amino precursor with one equivalent of standard ethylene oxide and one equivalent of ethylene-d4 oxide, a mixture of hydroxyethylated products would be formed, including the desired intermediate containing one normal hydroxyethyl group and one hydroxyethyl-d4 group. An alternative approach involves a stepwise alkylation, first with ethylene oxide and then with ethylene-d4 oxide (or vice-versa), to create the asymmetric di-hydroxy intermediate. Another viable deuterated precursor is a 2-haloethanol-d4 , such as 2-chloroethanol-1,1,2,2-d4, which can be used in syntheses that employ direct alkylation with 2-haloethanols instead of ethylene oxide. google.comwikipedia.org Once the asymmetrically deuterated di-hydroxy intermediate is formed, the synthesis proceeds as per the unlabeled route: chlorination with thionyl chloride followed by acidic hydrolysis to yield the final Bendamustine-d4 (hydrochloride).
Isotopic Exchange Reactions for d4 Labeling Optimization
While precursor integration is ideal for the specific d4 labeling, isotopic exchange reactions represent an alternative, albeit less specific, approach for deuteration. Hydrogen-Deuterium (H-D) exchange reactions can be used to label molecules by replacing protons with deuterons, often using a deuterium source like heavy water (D₂O) and a catalyst. nih.govnih.gov For instance, a method has been developed to synthesize [D6]bendamustine hydrochloride using DCl as a catalyst and D₂O as the deuterium source, which achieves high levels of deuterium incorporation. nih.govnih.gov
However, applying this method to achieve the specific d4 labeling on a single ethyl group would be challenging. H-D exchange reactions often target acidic protons or protons adjacent to activating groups, and controlling the exact position and number of incorporated deuterium atoms (regioselectivity) can be difficult. Optimization of such reactions would involve careful selection of catalysts, temperature, and reaction times to maximize incorporation at the desired sites while minimizing unwanted exchange at other positions and avoiding label scrambling. nih.govresearchgate.net For Bendamustine-d4, this method is less practical than the use of a deuterated synthon due to the lack of activating features on the ethyl chain that would promote selective exchange.
Advanced Chemical Characterization of Synthesized Bendamustine-d4 (hydrochloride)
The chemical characterization of Bendamustine-d4 (hydrochloride) is critical to confirm its identity, purity, and the extent and location of deuterium incorporation. This is especially important as it is often used as an internal standard in pharmacokinetic studies. justia.com A combination of chromatographic and spectroscopic techniques is employed.
Table 2: Chemical Properties of Bendamustine-d4 (hydrochloride) This table is interactive. You can sort and filter the data.
| Property | Value | Source |
|---|---|---|
| Formal Name | 5-[(2-chloroethyl)(2-chloroethyl-1,1,2,2-d4)amino]-1-methyl-1H-benzimidazole-2-butanoic acid, monohydrochloride | isotope.com |
| CAS Number | 2802569-31-7 | isotope.com |
| Molecular Formula | C₁₆H₁₇D₄Cl₂N₃O₂ · HCl | isotope.com |
| Molecular Weight | 398.8 | isotope.com |
| Isotopic Purity | ≥98 atom % D | sigmaaldrich.com |
| Chemical Purity | ≥99% (CP) | sigmaaldrich.com |
Advanced analytical methods are essential for verification:
Mass Spectrometry (MS): This is a primary tool for confirming the successful incorporation of deuterium. High-resolution mass spectrometry provides a precise mass measurement of the molecular ion, which should correspond to the calculated mass of the d4-labeled compound (398.8 g/mol ), a shift of +4 mass units compared to the unlabeled compound. nih.govjustia.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the exact location of the deuterium labels.
¹H NMR: In the proton NMR spectrum, the signal corresponding to the -CH₂-CH₂- protons on the deuterated chloroethyl group would be absent or significantly diminished, confirming the substitution of protons with deuterons. nih.govnih.gov
²H NMR: Deuterium NMR can be used to directly observe the signals from the incorporated deuterium atoms, confirming their presence and chemical environment. nih.govsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the synthesized Bendamustine-d4 (hydrochloride). nih.gov By comparing the retention time to that of a certified reference standard of unlabeled Bendamustine, the identity of the compound can be supported, while the peak area provides a measure of its purity relative to any non-deuterated starting materials or other impurities.
Spectroscopic Techniques for Deuterium Localization and Isotopic Purity Assessment (e.g., ¹H, ¹³C NMR, FT-IR spectroscopy)
Spectroscopic analysis is fundamental to the characterization of Bendamustine-d4 (hydrochloride), providing definitive information about the molecular structure and the success of the deuteration process.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR): This technique is paramount for confirming the specific sites of deuteration. In the case of Bendamustine-d4, the protons on the bis(2-chloroethyl)amino group are replaced by deuterium atoms. Consequently, the ¹H NMR spectrum of Bendamustine-d4 will show a significant reduction or complete absence of the signals corresponding to these protons when compared to the spectrum of unlabeled Bendamustine. The remaining protons on the benzimidazole ring system and the butyric acid side chain provide signals that confirm the integrity of the core molecular structure.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is used to verify the carbon skeleton of the molecule. The carbons directly bonded to deuterium atoms (C-D) exhibit characteristic changes compared to carbons bonded to protons (C-H). These changes include a splitting of the carbon signal into a multiplet due to carbon-deuterium coupling and a slight upfield shift in the resonance frequency. This data corroborates the findings from ¹H NMR regarding the location of the deuterium labels.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy provides valuable information about the functional groups present in the molecule. The substitution of hydrogen with deuterium, a heavier isotope, results in a noticeable shift of the C-D stretching and bending vibrations to lower frequencies (wavenumbers) compared to the corresponding C-H vibrations. This isotopic shift is a direct and predictable consequence of the increased reduced mass of the C-D bond and serves as a clear indicator of successful deuteration. For instance, the C-H stretching vibrations typically observed in the 2850-3000 cm⁻¹ region would be replaced by C-D stretching bands at approximately 2100-2250 cm⁻¹.
The following table summarizes typical spectroscopic data used to characterize Bendamustine-d4 (hydrochloride).
| Technique | Observation | Interpretation |
| ¹H NMR | Absence or significant attenuation of signals corresponding to the N-CH₂CH₂Cl protons. | Confirms successful deuteration at the specified positions on the bis(2-chloroethyl)amino moiety. |
| ¹³C NMR | Presence of characteristic signals for the benzimidazole and butyric acid carbons. Potential multiplets and upfield shifts for carbons attached to deuterium. | Verifies the integrity of the carbon backbone and provides secondary confirmation of deuteration sites. |
| FT-IR | Appearance of C-D stretching vibrations at lower wavenumbers (e.g., ~2100-2250 cm⁻¹) and disappearance or reduction of corresponding C-H stretching bands. | Confirms the incorporation of deuterium into the aliphatic chloroethyl groups. |
Mass Spectrometry for Molecular Weight Confirmation and Isotopic Distribution Analysis
Mass spectrometry (MS) is an indispensable tool for the analysis of isotopically labeled compounds like Bendamustine-d4. It provides an accurate determination of the molecular weight and a detailed profile of the isotopic enrichment.
Molecular Weight Confirmation:
High-resolution mass spectrometry (HRMS) is used to determine the precise mass of the molecule. The nominal mass of unlabeled Bendamustine hydrochloride is approximately 394.7 g/mol (for the most common isotopes). Since Bendamustine-d4 contains four deuterium atoms in place of four protium (B1232500) atoms, its molecular weight is expected to be approximately 4 mass units higher. The experimentally determined mass-to-charge ratio (m/z) of the molecular ion in the mass spectrum must align with the calculated theoretical mass of the deuterated compound, thereby confirming its identity.
Isotopic Distribution Analysis:
Mass spectrometry is also the primary method for assessing isotopic purity and distribution. The analysis reveals the relative abundance of molecules containing different numbers of deuterium atoms (e.g., d4, d3, d2, d1, and d0). For a high-quality standard, the signal corresponding to the d4 species should be the most abundant by a significant margin. The percentage of isotopic enrichment is a critical quality parameter, and for Bendamustine-d4, it is typically expected to be greater than 98-99%. This ensures minimal interference from the unlabeled analog during quantitative analysis.
The table below illustrates the expected mass spectrometric data for Bendamustine-d4 (hydrochloride).
| Analysis | Parameter | Expected Result for Bendamustine-d4 (hydrochloride) | Significance |
| Molecular Weight | Theoretical Mass (Monoisotopic) | ~362.11 g/mol (for the free base, C₁₆H₁₇D₄Cl₂N₃O₂) | The molecular weight is ~4 units greater than unlabeled Bendamustine, confirming the incorporation of four deuterium atoms. |
| Isotopic Purity | Deuterium Incorporation | >99% | Indicates high isotopic enrichment, which is crucial for its function as a reliable internal standard. |
| Isotopic Distribution | Relative Abundance | d4 > d3 > d2 > d1 > d0 | Confirms that the desired d4 isotopologue is the predominant species in the sample, minimizing analytical variability. |
Molecular and Cellular Mechanistic Probes Utilizing Bendamustine D4 Hydrochloride
Investigating DNA Alkylation Dynamics and Crosslink Formation
The primary mechanism of action for bendamustine (B91647) involves the alkylation of DNA, leading to the formation of various adducts that disrupt DNA replication and transcription. nih.gov Bendamustine-d4 (hydrochloride) allows for precise investigation into the dynamics of this process.
The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in bond strength between carbon-hydrogen and carbon-deuterium bonds. In the context of Bendamustine-d4, this effect can be exploited to study the rate-determining steps of DNA alkylation. While specific studies on the KIE of Bendamustine-d4 are not extensively detailed in the provided search results, the principle of using deuterated compounds to probe reaction mechanisms is well-established in medicinal chemistry. nih.gov Deuteration can reduce the rate of metabolism, thereby increasing the exposure and half-life of a drug. nih.gov This suggests that the formation of DNA adducts by Bendamustine-d4 might proceed at a slightly different rate compared to its non-deuterated counterpart, providing a window into the kinetics of the alkylation reaction.
Bendamustine is capable of forming both intrastrand and interstrand DNA crosslinks (ICLs). mdpi.com ICLs, which covalently link the two strands of the DNA double helix, are considered particularly cytotoxic as they pose a significant block to DNA replication and transcription. nih.govnih.gov While nitrogen mustards typically produce a small percentage of ICLs relative to other adducts, these lesions are highly effective at inducing cell death. nih.gov
Comparative studies using Bendamustine-d4 can help elucidate the efficiency of ICL formation versus intrastrand crosslinking. The subtle changes in reaction kinetics due to deuteration could potentially alter the ratio of these two types of crosslinks. By analyzing the DNA lesions formed by both Bendamustine and its deuterated analog, researchers can gain insights into the geometric and kinetic factors that favor one type of crosslink over the other.
| Crosslink Type | Description | Significance |
| Interstrand Crosslink (ICL) | Covalent linkage between two different strands of DNA. nih.gov | Highly cytotoxic, potent block to DNA replication and transcription. nih.govnih.gov |
| Intrastrand Crosslink | Covalent linkage between two bases on the same strand of DNA. nih.gov | Also disrupts DNA structure and function, but generally considered less cytotoxic than ICLs. |
Elucidation of Cellular Stress Responses and DNA Repair Pathways
The extensive DNA damage induced by bendamustine triggers a complex network of cellular stress responses, primarily centered around the DNA Damage Response (DDR) system. nih.govhematologyandoncology.net
Bendamustine is a potent activator of the DDR, a signaling cascade that senses DNA lesions, halts the cell cycle to allow for repair, and can ultimately trigger programmed cell death if the damage is irreparable. nih.gov Studies have shown that bendamustine activates key DDR kinases such as ATM (Ataxia Telangiectasia Mutated) and Chk2. nih.govresearchgate.net This activation leads to the phosphorylation of downstream targets that mediate cell cycle arrest, often at the G2/M checkpoint. nih.govresearchgate.net The use of Bendamustine-d4 can help to dissect the temporal dynamics of DDR activation. The potentially altered kinetics of DNA adduct formation may lead to a different temporal pattern of DDR signaling, providing insights into the threshold of DNA damage required to initiate specific downstream pathways.
Unlike some other alkylating agents, bendamustine has been shown to activate the base excision repair (BER) pathway. researchgate.netresearchgate.net BER is a primary mechanism for repairing single-base lesions, including those resulting from alkylation. nih.govnih.gov This is a distinguishing feature of bendamustine's mechanism of action. researchgate.net
In contrast, other alkylating agents may induce damage that is primarily repaired by DNA alkyltransferases, such as O6-methylguanine-DNA methyltransferase (MGMT), which directly reverses the alkylation damage. mdpi.comoaepublish.com The differential activation of these repair pathways is a key aspect of bendamustine's unique cytotoxic profile. Bendamustine-d4 can be employed to investigate how subtle changes in the nature and rate of DNA adduct formation influence the cell's choice of repair pathway. For instance, the specific adducts formed by the deuterated compound might be more or less efficiently recognized and processed by BER enzymes compared to alkyltransferases.
| DNA Repair Pathway | Description | Relevance to Bendamustine |
| Base Excision Repair (BER) | Repairs single-base DNA lesions. nih.govnih.gov | Activated by bendamustine, a unique feature among some alkylating agents. researchgate.netresearchgate.net |
| Alkyltransferase Repair | Directly reverses alkylation damage on DNA bases. mdpi.comoaepublish.com | A common repair pathway for damage induced by other alkylating agents. oaepublish.com |
Pathways to Programmed Cell Death and Mitotic Disruption
Ultimately, the cellular response to overwhelming DNA damage induced by bendamustine is the initiation of programmed cell death. nih.govhematologyandoncology.net Bendamustine is known to induce apoptosis through both p53-dependent and independent pathways. nih.govnih.govresearchgate.net The activation of the ATM-p53-p21 axis is a key component of the apoptotic response. nih.gov
Furthermore, bendamustine can induce a form of cell death known as mitotic catastrophe. nih.govhematologyandoncology.net This occurs when cells with significant DNA damage attempt to enter mitosis, leading to aberrant chromosome segregation and cell death. nih.gov The inhibition of mitotic checkpoints is another facet of bendamustine's action that contributes to this outcome. nih.govhematologyandoncology.net Bendamustine-d4, by potentially altering the kinetics of DNA damage and the subsequent DDR, can be a valuable tool to study the commitment points for these different cell death pathways. For example, a slower rate of damage accumulation might favor apoptosis, while a more rapid and overwhelming level of damage could preferentially lead to mitotic catastrophe.
Apoptosis Induction (Caspase-Dependent and Independent Mechanisms)
Bendamustine is a potent inducer of apoptosis, or programmed cell death, through a variety of signaling pathways. patsnap.com Its cytotoxic effects have been demonstrated to be both dose- and time-dependent in various cancer cell lines. nih.gov The induction of apoptosis by bendamustine involves both caspase-dependent and caspase-independent mechanisms, making it effective even in cells that may have resistance to other therapies that rely on a single death pathway. patsnap.comnih.gov
Caspase-Dependent Mechanisms: Research indicates that bendamustine activates the intrinsic (mitochondrial) pathway of apoptosis. patsnap.comnih.gov This is evidenced by the activation of key proteins such as p53 and PUMA, which in turn alter the mitochondrial transmembrane potential. nih.govnih.gov This disruption leads to the activation of initiator caspase-9, which subsequently activates executioner caspases like caspase-3 and caspase-7. nih.govnih.gov The cleavage and activation of these caspases are critical steps that lead to the dismantling of the cell. nih.govnih.gov Studies have shown that bendamustine treatment results in the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP). nih.gov Furthermore, the extrinsic (death receptor) pathway may also be involved. patsnap.comnih.gov
Caspase-Independent and Other Mechanisms: Bendamustine's ability to induce cell death is not solely reliant on caspases. It can trigger non-apoptotic cell death pathways, which allows it to remain active in cells where caspase-dependent apoptosis is dysfunctional. nih.gov This multifaceted approach to inducing cell death is a distinguishing feature compared to conventional alkylating agents. nih.gov While detailed molecular analyses are ongoing, this capability contributes to its broad efficacy. In some studies on B-chronic lymphocytic leukemia (B-CLL) cells, the expression levels of the apoptosis-regulating proteins Bcl-2 and Bax remained unchanged during incubation with bendamustine, suggesting that in certain contexts, the drug's apoptotic trigger may bypass the regulation of these specific proteins. nih.govresearchgate.net
| Protein | Effect of Bendamustine Treatment | Pathway Involvement |
|---|---|---|
| Bcl-2 | Down-regulation | Intrinsic (Mitochondrial) |
| Caspase-9 | Activation (Cleavage) | Intrinsic (Mitochondrial) |
| Caspase-7 | Activation (Cleavage) | Executioner Caspase |
| Caspase-3 | Activation (Cleavage) | Executioner Caspase |
| PARP | Activation (Cleavage) | Downstream of Executioner Caspases |
Inhibition of Mitotic Checkpoints and Induction of Mitotic Catastrophe
In addition to inducing apoptosis, bendamustine disrupts the cell cycle by inhibiting mitotic checkpoints, which can lead to a form of cell death known as mitotic catastrophe. patsnap.comnih.govnih.gov This process is particularly effective against rapidly dividing cancer cells. patsnap.com
Mitotic checkpoints are surveillance mechanisms that ensure the proper segregation of chromosomes during cell division. Bendamustine has been shown to cause cell cycle arrest, primarily at the G2 phase, preventing cells with damaged DNA from proceeding into mitosis. patsnap.comnih.govnih.gov This arrest is associated with the downregulation of key cell division genes. theoncologynurse.com In natural killer (NK)/T cell lymphoma cells, this G2/M phase arrest is marked by the downregulation of cyclin B1 and the upregulation of phosphorylated cdc2, cdc25c, and p53. nih.gov
When checkpoint mechanisms are inhibited or fail, cells may enter mitosis prematurely with significant DNA damage, leading to mitotic catastrophe. researchgate.netnih.gov This is a mode of cell death characterized by aberrant mitosis, including the formation of highly fragmented chromosomes. plos.orgnih.gov Studies using time-lapse microscopy have shown that cells arrested by high concentrations of bendamustine exhibit a highly aberrant mitosis and ultimately die without exiting the mitotic state. plos.orgnih.gov This induction of mitotic catastrophe is considered a key secondary mechanism contributing to the potent cytotoxicity of bendamustine. nih.gov
| Protein | Role in Cell Cycle | Effect of Bendamustine |
|---|---|---|
| ATM/ATR | DNA Damage Sensors | Activation nih.gov |
| Chk1/Chk2 | Signal Transducers | Activation nih.govnih.gov |
| Cdc25A/Cdc25c | Activates Mitotic Kinases | Degradation/Inhibitory Phosphorylation nih.govnih.gov |
| Cdc2 | Mitotic Kinase | Inhibitory Phosphorylation nih.govnih.gov |
| Cyclin B1 | Mitotic Kinase Regulator | Downregulation nih.gov |
| p53 | Tumor Suppressor | Activation nih.govnih.gov |
| p21 | CDK Inhibitor | Upregulation nih.gov |
Examination of Antimetabolite Properties via Deuteration Studies
The unique structure of bendamustine, which combines a nitrogen mustard group with a benzimidazole (B57391) ring, was intentionally designed to possess both alkylating and antimetabolite properties. epa.govnih.govplos.org The use of Bendamustine-d4 as an internal standard in pharmacokinetic and metabolic studies helps researchers to accurately distinguish and quantify the parent drug and its metabolites, thereby facilitating a deeper understanding of its dual functionality. nih.gov
Purine (B94841) Analog Functionality and Benzimidazole Ring Contribution
The benzimidazole ring in bendamustine is structurally similar to a purine, which suggests it may function as a purine analog. theoncologynurse.compatsnap.comnih.gov This feature is believed to be a key reason why bendamustine's mechanism of action and resistance patterns differ from those of other classic alkylating agents like cyclophosphamide (B585) or melphalan. nih.govnih.govplos.org While the alkylating moiety causes DNA cross-links, the purine analog-like structure may contribute to its unique cytotoxicity. patsnap.comnih.govplos.org
It has been hypothesized that this purine-like structure confers several advantages. nih.govnih.gov One possibility is that it facilitates cellular uptake through nucleoside transporters. nih.gov Studies have shown that bendamustine is rapidly incorporated into cells via equilibrative nucleoside transporters (ENTs) and that it can even increase the expression of ENT1, enhancing the uptake of other nucleoside analogs. nih.gov This purine analog-like property may explain the rapid activation of the DNA damage response observed with bendamustine compared to other alkylating agents. nih.govnih.gov
Impact on Ribonucleotide Reductase Activity and Deoxynucleoside Triphosphate Synthesis
A direct antimetabolite activity of bendamustine could be exerted through the inhibition of enzymes essential for DNA synthesis. nih.gov One of the key enzymes in this process is ribonucleotide reductase (RR), which is responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, the rate-limiting step in producing the building blocks for DNA replication. nih.govmdpi.com
In Vitro Pharmacological Characterization in Preclinical Cell Models
Assessment of Cytotoxicity in Established Cancer Cell Lines
The cytotoxic potential of Bendamustine-d4 (hydrochloride) has been evaluated across a panel of cancer cell lines, revealing a distinct pattern of activity, particularly in hematological malignancies.
Leukemia Cell Line Studies
Bendamustine-d4 (hydrochloride) has demonstrated significant cytotoxic activity against a range of leukemia cell lines. As a deuterated analog of bendamustine (B91647), which is known to be effective against lymphoid leukemias, the d4 version shows a comparable in vitro profile. medchemexpress.com Specifically, the half-maximal inhibitory concentrations (IC50) have been determined for several leukemia cell lines, indicating its potency.
The compound inhibits the growth of SKW-3, Reh, CML-T1, BV-173, and HL-60 leukemia cell lines. Furthermore, it is cytotoxic to patient-derived B-cell chronic lymphocytic leukemia (B-CLL) cells, with reported median lethal dose (LD50) values ranging from 6.8 to 8.3 µg/mL. The cytotoxic mechanism of the parent compound, bendamustine, involves the activation of the DNA-damage stress response and apoptosis, which is also the presumed mechanism for its deuterated counterpart. medchemexpress.commedchemexpress.com
Table 1: Cytotoxicity of Bendamustine-d4 (hydrochloride) in Leukemia Cell Lines
| Cell Line | Type | IC50 (µM) |
|---|---|---|
| SKW-3 | B-cell leukemia | 27.0 |
| Reh | B-cell precursor leukemia | 28.6 |
| CML-T1 | Chronic myelogenous leukemia | 15.6 |
| BV-173 | B-cell precursor leukemia | 20.8 |
| HL-60 | Promyelocytic leukemia | 57.7 |
Lymphoma Cell Line Investigations
Multiple Myeloma Cell Line Responsiveness
The non-deuterated form of bendamustine has been shown to reduce the viability of multiple myeloma cell lines, including RPMI-8226. medchemexpress.com However, specific studies detailing the cytotoxic responsiveness of the RPMI-8226 cell line to Bendamustine-d4 (hydrochloride) are not available in the current body of scientific literature.
Differential Activity in Breast Cancer Cell Lines
In contrast to its activity in leukemia cell lines, Bendamustine-d4 (hydrochloride) is reported to be inactive against the breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values greater than 200 µM for both. This suggests a differential spectrum of activity, with a preference for hematopoietic cancer cells over these solid tumor cell lines.
Synergistic Interactions with Other Research Agents in Co-treatment Studies
Studies on the non-deuterated parent compound, bendamustine, have demonstrated synergistic effects when combined with other anticancer agents. For instance, in vitro studies have shown enhanced activity when combined with rituximab (B1143277) in B-cell chronic lymphocytic leukemia and lymphoma cells. nih.gov There is also evidence of synergistic interactions with venetoclax (B612062) in early T-cell precursor acute lymphoblastic leukemia cell lines. However, there are no specific studies available that investigate the synergistic interactions of Bendamustine-d4 (hydrochloride) in co-treatment models.
Role of Deuterium (B1214612) in In Vitro Model Development and Mechanistic Interpretation
Bendamustine-d4 (hydrochloride) is the deuterium-labeled version of bendamustine hydrochloride. medchemexpress.commedchemexpress.com In pharmacological and preclinical research, deuterated compounds like Bendamustine-d4 are primarily utilized as internal standards for the quantification of the parent drug, in this case, bendamustine, in biological samples using mass spectrometry-based methods like GC- or LC-MS.
The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass, which allows it to be distinguished from the non-deuterated parent compound during analysis. This is crucial for accurate pharmacokinetic studies that measure the absorption, distribution, metabolism, and excretion of a drug. While the replacement of hydrogen with deuterium can sometimes alter the metabolic fate of a drug (the "deuterium effect"), potentially leading to a longer half-life, there is no specific information in the reviewed literature to suggest that Bendamustine-d4 (hydrochloride) is used in in vitro models for this purpose or to provide a different mechanistic interpretation compared to the parent compound. Its primary documented role in the context of in vitro and preclinical studies is as a stable, labeled internal standard for analytical purposes. medchemexpress.com
Metabolic Fate Elucidation of Bendamustine Hydrochloride Utilizing Deuterated Analogs
Hydrolytic Biotransformation Pathways
The principal route of bendamustine (B91647) metabolism in the human body is through non-enzymatic hydrolysis. nih.govresearchgate.net This chemical degradation process targets the electrophilic bis(2-chloroethyl)amino moiety, also known as the nitrogen mustard group.
Spontaneous hydrolysis of bendamustine in the aqueous physiological environment leads to the sequential replacement of the chlorine atoms on the ethyl side chains with hydroxyl groups. nih.govnih.gov The first hydrolysis event results in the formation of monohydroxy-bendamustine (HP1). nih.gov Subsequent hydrolysis of the remaining chloroethyl group yields dihydroxy-bendamustine (HP2). nih.gov This hydrolytic pathway is considered the major route of bendamustine clearance. nih.govresearchgate.net
The primary hydrolytic metabolites, HP1 and HP2, have been consistently characterized as having little to no cytotoxic activity compared to the parent compound. researchgate.nettheoncologynurse.comnih.gov The replacement of the reactive chlorine atoms with hydroxyl groups inactivates the alkylating function of the nitrogen mustard group, which is central to bendamustine's mechanism of action. researchgate.nettheoncologynurse.com Consequently, this major metabolic pathway is considered a detoxification route, yielding products with significantly diminished pharmacological effect. nih.gov
Oxidative Metabolism via Cytochrome P450 Enzymes
In addition to hydrolysis, bendamustine undergoes Phase I metabolism mediated by the cytochrome P450 (CYP) enzyme system in the liver. researchgate.netnih.gov This represents a minor but significant pathway that produces pharmacologically active metabolites.
Research using human liver microsomes has identified CYP1A2 as the primary enzyme responsible for the oxidative metabolism of bendamustine. nih.govnih.gov This enzymatic process leads to the formation of two main active metabolites: γ-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4). nih.govnih.gov
The precise chemical structures of the oxidative metabolites were confirmed through the synthesis of potential metabolic products and their subsequent analysis by Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov This rigorous structural characterization was crucial for correctly identifying the sites of metabolic modification.
The analysis confirmed that hydroxylation occurs specifically at the gamma (γ) carbon (the C-4 position) of the butanoic acid side chain to produce M3. nih.gov This finding corrected earlier hypotheses that suggested the formation of a β-hydroxy isomer. nih.gov The research also definitively identified M4 as N-desmethyl-bendamustine, resulting from demethylation at the N-1 position of the benzimidazole (B57391) core. nih.gov Importantly, these studies showed that unlike the structurally related drug chlorambucil, bendamustine does not undergo beta-oxidation of its butyric acid side chain, a pathway that could lead to metabolites with enhanced toxicity. nih.gov
Application of Bendamustine-d4 (hydrochloride) in Metabolic Profiling Research
Detailed metabolic profiling and pharmacokinetic studies rely on highly accurate and precise quantification of the parent drug and its metabolites in complex biological matrices like plasma and urine. researchgate.netnih.gov Bendamustine-d4, a stable isotope-labeled version of bendamustine where four hydrogen atoms have been replaced by deuterium (B1214612), is a critical tool for this research. medchemexpress.com
Bendamustine-d4 serves as an ideal internal standard for quantitative assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS). medchemexpress.comchromforum.orgcerilliant.com Because it is nearly chemically identical to the non-labeled analyte, it co-elutes chromatographically and exhibits the same behavior during sample extraction and ionization in the mass spectrometer. chromforum.orgcerilliant.com However, its increased mass allows it to be distinguished from the native compound by the detector. cerilliant.com
The use of a deuterated internal standard like Bendamustine-d4 corrects for variability in sample processing and instrumental analysis, which is essential for developing the robust and sensitive LC-MS/MS methods required to accurately measure the concentrations of bendamustine and its metabolites (HP1, HP2, M3, and M4). researchgate.netnih.govresearchgate.net These validated assays are fundamental to characterizing the pharmacokinetic profile, determining the rate of formation of various metabolites, and fully elucidating the metabolic fate of bendamustine in vivo. researchgate.netnih.gov
Tracing Metabolic Pathways Using Stable Isotope Labeling
Stable isotope labeling is a robust technique used to trace the metabolic journey of a drug within a biological system. nih.govnih.gov By introducing a compound where one or more atoms have been replaced with a stable isotope, such as deuterium (²H), researchers can differentiate the administered drug and its subsequent metabolites from their naturally occurring, non-labeled counterparts using mass spectrometry (MS). youtube.com This methodology provides unambiguous insights into the biotransformation pathways a drug undergoes. uky.edu
Bendamustine is known to be metabolized through multiple pathways. The primary route is non-enzymatic hydrolysis, which yields two metabolites with low cytotoxic activity: monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2). nih.govdrugbank.com Additionally, bendamustine undergoes Phase I metabolism via the cytochrome P450 enzyme CYP1A2. nih.govnih.gov This oxidative pathway leads to the formation of two active metabolites: γ-hydroxybendamustine (M3), through hydroxylation of the butyric acid side chain, and N-desmethyl-bendamustine (M4), via demethylation of the benzimidazole ring. nih.govnih.govresearchgate.net
The use of Bendamustine-d4 (hydrochloride), where deuterium atoms are strategically placed, for example on the N-methyl group, allows for precise tracking of these specific pathways. When a mixture of labeled and unlabeled bendamustine is administered to an in vitro system, such as human liver microsomes, or used in vivo, mass spectrometry can easily distinguish the molecular weight difference between the deuterated and non-deuterated forms. youtube.comnih.gov This allows researchers to:
Confirm Metabolic Pathways: By identifying metabolites that retain the deuterium label, the specific biotransformation routes can be confirmed. For instance, the detection of a deuterated M4 metabolite would definitively confirm the N-demethylation pathway. nih.gov
Identify Novel Metabolites: The distinct isotopic signature of deuterated compounds helps in identifying previously unknown or low-abundance metabolites from the complex background of a biological matrix. nih.gov
Delineate Competing Pathways: The technique enables the study of "metabolic switching," where the modification of one metabolic site may shift metabolism towards alternative pathways. nih.gov
This approach provides a clear and detailed map of the metabolic fate of bendamustine, distinguishing between major and minor routes of elimination and identifying the specific chemical transformations involved.
Quantitative Analysis of Metabolite Formation Rates in Experimental Systems
A key application of stable isotope-labeled compounds is the precise quantification of metabolite formation. nih.gov In pharmacokinetic studies, deuterated analogs like Bendamustine-d4 serve as ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) analysis, allowing for accurate measurement of the parent drug and its metabolites in biological samples. nih.gov
Data derived from pharmacokinetic studies. nih.govnih.govresearchgate.net
Assessment of Kinetic Isotope Effects on Enzymatic Activity
The replacement of a hydrogen atom with a deuterium atom at a site of metabolic cleavage can slow down the rate of the reaction. This phenomenon, known as the deuterium Kinetic Isotope Effect (KIE), occurs because the carbon-deuterium (C-D) bond has a lower vibrational energy and is stronger than a carbon-hydrogen (C-H) bond, thus requiring more energy to break. researchgate.netyoutube.com Measuring the KIE provides powerful evidence for determining whether C-H bond cleavage is a rate-limiting step in an enzyme-catalyzed reaction. nih.govnih.gov
For bendamustine, a key CYP450-mediated metabolic pathway is N-demethylation to form the M4 metabolite. nih.govnih.gov This reaction involves the cleavage of a C-H bond on the N-methyl group of the benzimidazole ring. The use of Bendamustine-d4, specifically with deuterium atoms substituting the hydrogens on this methyl group (N-CD3), is an ideal approach to investigate the KIE for this transformation.
In an experimental setup using human liver microsomes, the formation rate of the M4 metabolite from Bendamustine would be compared directly with the formation rate of the deuterated M4 metabolite from Bendamustine-d4. nih.govnih.gov A significant difference in these rates, quantified as the ratio of the intrinsic clearances (KIE = CLint(H) / CLint(D)), would indicate that the N-demethylation step is at least partially rate-limiting in the metabolic cascade of bendamustine. nih.gov This has important implications, as altering the rate of formation of one metabolite can lead to "metabolic switching," potentially increasing flux through other pathways, such as hydrolysis or the formation of the M3 metabolite. nih.gov The approval of deuterated drugs like deutetrabenazine highlights the therapeutic potential of leveraging the KIE to improve a drug's pharmacokinetic profile. researchgate.netnih.govnih.gov
This table illustrates the expected outcome of a kinetic isotope effect experiment. A KIE value greater than 1 would indicate that C-H bond cleavage is a rate-limiting step in the N-demethylation of bendamustine.
Development and Validation of Advanced Analytical Methodologies for Bendamustine D4 Hydrochloride in Research
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation of Bendamustine-d4 from the unlabeled drug and other related substances in various matrices. The choice of technique is dictated by the physicochemical properties of the analyte and the objectives of the analysis, such as purity assessment or quantification in biological samples.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of bendamustine (B91647) and its deuterated analog due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. amazonaws.commedwinpublishers.comukaazpublications.com
Reverse-phase HPLC is the predominant mode of separation for bendamustine compounds. amazonaws.com The separation is typically achieved on a non-polar stationary phase, most commonly a C18 column, with a polar mobile phase. amazonaws.comnih.govresearchgate.netisca.me The optimization of RP-HPLC parameters is crucial for achieving symmetrical peak shapes, adequate resolution, and acceptable retention times.
Column Chemistry: A variety of C18 columns have been successfully utilized, differing in particle size, length, and manufacturer, which allows for flexibility in method development. amazonaws.comnih.govresearchgate.net Examples include Thermo Hypersil C18 (4.6 x 250 mm, 5µm), Purospher®STAR C-18 (250 mm × 4.6 mm, 5 μm), and Agilent Zorbax poroshell 120EC-C18 (100 x 4.6 mm, 2.7µm). amazonaws.comnih.govresearchgate.netresearchgate.net For specific applications requiring alternative selectivity, mixed-mode columns like Primesep, which offer both reversed-phase and ion-exchange characteristics, have also been used. sielc.com
Mobile Phase Optimization: The mobile phase composition is a critical factor influencing retention and selectivity. It typically consists of an aqueous component (often a buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). amazonaws.commedwinpublishers.comresearchgate.net The pH of the aqueous phase is optimized to control the ionization state of bendamustine, an amphoteric molecule, thereby affecting its retention. For instance, a mobile phase at pH 7.0 was shown to produce an excellent peak with good symmetry and theoretical plate count. amazonaws.com The concentration of the organic modifier is adjusted to control the elution strength; a higher concentration of acetonitrile generally leads to a shorter retention time. amazonaws.com To enhance peak shape and retention for basic compounds like bendamustine, ion-pairing agents such as sodium octane (B31449) sulfonate or tetra-butyl ammonium (B1175870) hydrogen sulphate (TBAHS) can be added to the mobile phase. nih.govisca.meresearchgate.net
The following table summarizes various validated RP-HPLC methods. Note that while these methods were developed for bendamustine hydrochloride, they are directly applicable to Bendamustine-d4 (hydrochloride) due to the negligible impact of deuterium (B1214612) substitution on these chromatographic properties.
Interactive Table: RP-HPLC Method Parameters for Bendamustine Analysis
| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Reference |
|---|---|---|---|
| Thermo Hypersil C18 (4.6x250mm, 5µm) | 70% Potassium Phosphate (B84403) Dibasic Buffer (pH 7) and 30% Acetonitrile | 1.0 | amazonaws.com |
| Inertsil ODS-2 (150x4.6mm, 5µm) | 68% Trifluoroacetic acid buffer and 32% Acetonitrile | 1.5 | medwinpublishers.com |
| Purospher®STAR C-18 (250x4.6mm, 5µm) | 55:45:0.075 Methanol:Water:Glacial Acetic Acid with 5mM sodium octane sulfonate (pH 6) | 1.5 | nih.gov |
| C18 (250x4.6mm, 5µm) | 80:20 Acetonitrile:10mM Tetra Butyl Ammonium Hydrogen Sulphate (TBAHS) | 0.8 | isca.meresearchgate.net |
| Zorbax SB C18 (250x4.6mm, 3.5µm) | 65:35 Water:Acetonitrile (with 0.01% Trifluoroacetic acid) | 1.0 | ukaazpublications.com |
| Agilent Zorbax Poroshell 120EC-C18 (100x4.6mm, 2.7µm) | 50:50 Water:Acetonitrile (with 0.01% TFA) | 0.5 | researchgate.netresearchgate.net |
The selection of an appropriate UV detection wavelength is critical for achieving high sensitivity and selectivity. amazonaws.com The wavelength is chosen based on the UV-Visible absorption spectrum of the analyte. For bendamustine, the UV spectrum is typically scanned between 200 and 400 nm to identify the wavelength of maximum absorbance (λmax). amazonaws.commedwinpublishers.com
Several wavelengths have been reported for the analysis of bendamustine. A λmax of 232 nm was selected in one study due to providing maximum absorption with less noise and no interference from the solvent. amazonaws.com Other commonly used wavelengths include 230 nm and 233 nm . medwinpublishers.comnih.govisca.me In some methods, 254 nm has been employed. researchgate.netresearchgate.net The choice can also be influenced by the desire to minimize interference from matrix components or potential impurities. For instance, in difference spectroscopy, a wavelength of 343.32 nm has been utilized for specific analytical calculations. researchgate.net Optimization ensures that the method provides a robust and sensitive response for the analyte of interest. nih.gov
Quantitative HPLC analysis is essential for determining the purity of Bendamustine-d4 (hydrochloride) and for identifying and quantifying any impurities or degradation products. amazonaws.comsynzeal.com Stability-indicating methods are developed by subjecting the drug to forced degradation conditions, including acid, base, oxidative, thermal, and photolytic stress. nih.govisca.mehumanjournals.com The ability of the HPLC method to separate the main compound from all potential degradants demonstrates its specificity. researchgate.netisca.me
Method validation is performed according to ICH guidelines to ensure the reliability of the quantitative data. medwinpublishers.comnih.gov Key validation parameters include linearity, limit of detection (LOD), and limit of quantitation (LOQ).
Interactive Table: Quantitative Parameters from Validated HPLC Methods
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 600 - 1200 ppm | amazonaws.com |
| Linearity Range | 1.0 - 200 µg/mL | isca.meresearchgate.netresearchgate.net |
| Linearity Range | 1 - 10 µg/mL | researchgate.netresearchgate.net |
| Limit of Detection (LOD) | 0.1 ppm | amazonaws.com |
| Limit of Quantitation (LOQ) | 0.5 ppm | amazonaws.com |
| Limit of Detection (LOD) | 0.1 µg/mL | nih.gov |
| Limit of Quantitation (LOQ) | 0.33 µg/mL | nih.gov |
| Limit of Detection (LOD) | 0.268 µg/mL | researchgate.netresearchgate.net |
Gas Chromatography (GC) Considerations for Volatile Derivatives of the Deuterated Compound
Gas Chromatography (GC) is generally not suitable for the direct analysis of Bendamustine-d4 (hydrochloride) due to the compound's low volatility and thermal instability. However, GC analysis could be performed following a chemical derivatization step to convert the analyte into a more volatile and thermally stable derivative.
Should a suitable volatile derivative of Bendamustine-d4 be prepared, an important consideration during GC analysis is the chromatographic H/D isotope effect. nih.gov Research has shown that molecules labeled with deuterium often elute slightly earlier from most standard GC stationary phases compared to their non-deuterated (protiated) counterparts. nih.gov This phenomenon occurs because deuterium atoms are larger than protium (B1232500) (hydrogen) atoms, which can attenuate the intermolecular interactions between the analyte derivative and the stationary phase, leading to a shorter retention time. nih.gov Therefore, when developing a GC-based method, it would be expected that the volatile derivative of Bendamustine-d4 would have a slightly shorter retention time (t_R) than the corresponding derivative of unlabeled bendamustine. nih.gov
Mass Spectrometric Quantification and Identification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the quantification and identification of Bendamustine-d4 (hydrochloride). nih.govnih.gov It offers superior sensitivity and selectivity compared to UV detection, which is crucial for analyzing complex biological matrices. nih.govresearchgate.net
For quantification, a triple quadrupole mass spectrometer is commonly used, operating in selected reaction monitoring (SRM) mode. nih.govnih.gov This technique involves monitoring a specific precursor-to-product ion transition for the analyte, providing a high degree of specificity. Analytes are typically ionized using an electrospray ionization (ESI) source in the positive ion mode. nih.govnih.gov
The key advantage of using Bendamustine-d4 is that it is chemically identical to bendamustine but is easily distinguished by its mass. Due to the presence of four deuterium atoms, Bendamustine-d4 has a molecular weight that is four mass units higher than the unlabeled compound. tlcstandards.com This mass difference allows the mass spectrometer to differentiate between the labeled internal standard (Bendamustine-d4) and the unlabeled analyte, even if they co-elute chromatographically.
LC-MS/MS methods have been validated for the quantification of bendamustine in human plasma and urine with quantifiable ranges as low as 0.5–500 ng/mL in plasma. nih.govresearchgate.net These methods demonstrate high accuracy and precision, making them suitable for pharmacokinetic studies. nih.gov Furthermore, the high resolution and fragmentation capabilities of mass spectrometry are invaluable for the structural elucidation of metabolites and impurities, providing a comprehensive profile of the compound's behavior in biological systems. nih.govresearchgate.net
Utility of Bendamustine-d4 (hydrochloride) as an Internal Standard for LC-MS/GC-MS Quantification in Research Matrices
In the realm of quantitative analysis, particularly in complex biological matrices encountered in research, the use of a stable isotope-labeled internal standard is paramount for achieving accuracy and precision. Bendamustine-d4 (hydrochloride), a deuterated analog of bendamustine, serves this critical role in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.
The fundamental principle behind using Bendamustine-d4 as an internal standard lies in its near-identical chemical and physical properties to the non-labeled analyte, bendamustine. It co-elutes with the analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference imparted by the deuterium atoms, it is distinguishable by the mass analyzer. This allows for the correction of variability that can occur during sample preparation, injection, and ionization, thereby enhancing the reliability of the quantification.
Research studies have successfully developed and validated sensitive LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine, often employing a stable-isotope labeled internal standard. nih.govnih.gov For instance, in one such method, sample aliquots were mixed with an internal standard solution before solid-phase extraction to separate the analytes from the biological matrix. nih.gov The use of an internal standard like Bendamustine-d4 is crucial for compensating for any loss of analyte during this extraction process and for correcting matrix effects that can suppress or enhance the analyte signal. nih.gov
High-Resolution Mass Spectrometry for Metabolite Structural Elucidation
The biotransformation of bendamustine is extensive, leading to numerous metabolites. High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of these metabolites. nih.gov Unlike unit mass resolution instruments, HRMS provides highly accurate mass measurements, which significantly improves the confidence in elemental composition assignments for parent ions and their fragments. researchgate.net
A pivotal study on the metabolite profiling of [14C]bendamustine in human urine utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution capabilities. nih.gov This sophisticated approach, combined with off-line radioactivity detection, led to the identification of bendamustine and a total of 25 related compounds. nih.gov
The primary metabolic pathways identified through HRMS include hydrolysis of the mechlorethamine (B1211372) moiety, which is a major route of transformation. nih.govnih.gov Other significant metabolic conversions observed were N-demethylation at the benzimidazole (B57391) ring and γ-hydroxylation of the butyric acid side chain. nih.gov Furthermore, HRMS was instrumental in identifying various combinations of these transformations, as well as conjugation with cysteine and subsequent biotransformation to mercapturic acid and thiol derivatives, N-dealkylation, oxidation, and even conjugation with phosphate, creatinine, and uric acid. nih.gov The ability of HRMS to distinguish between isobaric interferences is critical in definitively identifying such a wide array of metabolic products from complex biological samples. nih.govresearchgate.net
Spectrophotometric Approaches for Research Grade Material Characterization
Spectrophotometric methods offer a rapid, accessible, and cost-effective means for the characterization of research-grade materials. For Bendamustine-d4 (hydrochloride), these techniques are valuable for confirming identity and determining concentration.
UV-Visible spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. Bendamustine hydrochloride exhibits characteristic absorbance maxima in the UV range, which can be exploited for its concentration determination. jocpr.comresearchgate.net
Research has shown that the absorption maximum (λmax) of bendamustine hydrochloride can vary depending on the solvent or buffer system used. For example, in a phosphate buffer at pH 6.8, the λmax is observed at 232.41 nm, while in a boric buffer at pH 9.0, it shifts to 229.25 nm. jocpr.com In other studies using different buffer systems like phosphate buffer (pH 8.0) and acetate (B1210297) buffer (pH 4.0), the λmax was found at 230.83 nm and 233.0 nm, respectively. researchgate.net The relationship between absorbance and concentration is typically linear over a specific range, adhering to the Beer-Lambert law, which allows for the creation of a calibration curve to quantify the compound in solution. jocpr.comjapsonline.comresearchgate.net
Difference spectroscopy is a specialized UV-Visible technique that enhances specificity by measuring the change in absorbance of a compound under two different conditions. This method can be particularly useful for analyzing a compound in the presence of interfering substances.
For bendamustine, difference spectroscopy methods have been developed by preparing solutions of the drug in buffers of different pH. jocpr.comjapsonline.comjapsonline.com For instance, a method involved preparing a series of bendamustine hydrochloride solutions in phosphate buffer (pH 8.0) and scanning them against drug solutions prepared in boric buffer (pH 9.0) as the blank. japsonline.com The resulting difference absorption spectrum shows a distinct maximum that can be used for quantification. japsonline.com One study identified a maximum at 343.32 nm for the difference spectrum, which was used for spectral analysis. jocpr.comresearchgate.net This technique provides an alternative and specific assay for the characterization of research-grade bendamustine.
Rigorous Method Validation for Research Applications
The validation of analytical methods is a critical process in research to ensure that the data generated is reliable, reproducible, and accurate. For Bendamustine-d4 (hydrochloride), this involves the systematic evaluation of various performance characteristics.
Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ) are fundamental parameters assessed during method validation.
Linearity: This parameter demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically expressed by the correlation coefficient (R²) of the calibration curve.
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.
Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
Numerous studies have reported these validation parameters for various analytical methods developed for bendamustine hydrochloride, which are applicable to its deuterated counterpart. These validated methods, primarily HPLC and spectrophotometry, provide a strong foundation for the reliable analysis of Bendamustine-d4 (hydrochloride) in a research setting.
Below are tables summarizing the validation parameters from various research studies.
Table 1: Validation Parameters for Spectrophotometric Methods
| Method Type | Linearity Range (µg/mL) | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|---|---|
| UV-Vis (Phosphate Buffer, pH 6.8) | 0.1 - 50 | 0.998 | - | - | jocpr.com |
| UV-Vis (Boric Buffer, pH 9.0) | 0.5 - 50 | 0.999 | - | - | jocpr.com |
| Difference Spectroscopy | 5 - 40 | 0.998 | - | - | jocpr.comresearchgate.net |
| Derivative (Phosphate Buffer, pH 8.0) | 1 - 40 | 0.998 | - | - | japsonline.comwho.int |
| Derivative (Boric Buffer, pH 9.0) | 0.1 - 40 | 0.999 | - | - | japsonline.comwho.int |
| Visible (Ion-Association with Tropaeolineo-oo) | 2.5 - 12.5 | 0.9991 | - | - | orientjchem.orgresearchgate.net |
Table 2: Validation Parameters for Chromatographic Methods
| Method Type | Linearity Range | Correlation Coefficient (R²) | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| RP-HPLC | 10% - 150% of working conc. | 0.999 | 2.9 µg/mL | 8.75 µg/mL | medwinpublishers.com |
| RP-HPLC (Ion-pair) | - | - | 0.1 µg/mL | 0.33 µg/mL | nih.gov |
| RP-HPLC (Stability indicating) | 1.0–200 µg/mL | 0.999 | 0.268 µg/mL | 0.812 µg/mL | researchgate.netresearchgate.net |
| LC-MS/MS (Plasma) | 0.5-500 ng/mL | - | - | 0.5 ng/mL | nih.gov |
System Suitability Testing for Analytical Method Performance
System Suitability Testing (SST) is an essential component of chromatographic method validation and routine analysis. pharmaguideline.com It is performed before sample analysis to verify that the analytical system is operating properly and is capable of providing accurate and precise results. humanjournals.compharmaguideline.com SST parameters and their acceptance criteria are established during method development. pharmaguideline.com
Key SST parameters include:
Tailing Factor (Asymmetry Factor): Measures the symmetry of the chromatographic peak. A value of 1 indicates a perfectly symmetrical peak. The acceptance criterion is typically not more than (NMT) 2.0. medwinpublishers.comhumanjournals.com
Theoretical Plates (N): This parameter measures the efficiency of the chromatographic column. Higher values indicate better column efficiency. The common acceptance criterion is not less than (NLT) 2000. medwinpublishers.comhumanjournals.com
Relative Standard Deviation (RSD) of Replicate Injections: This demonstrates the precision of the injection and the system's repeatability. Typically, five or six replicate injections of a standard solution are made, and the RSD of the peak areas is calculated. The general acceptance criterion is NMT 2.0%. iosrjournals.orghumanjournals.com
Retention Time: This should be consistent for the analyte peak across injections, indicating system stability. pharmaguideline.com
Resolution (Rs): This parameter is critical for methods that separate the analyte from other components, ensuring baseline separation. pharmaguideline.com
Table 3: Typical System Suitability Requirements for Bendamustine Analysis This table is interactive. You can sort and filter the data.
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Tailing Factor | Not More Than 2.0 | Ensures peak symmetry |
| Theoretical Plates | Not Less Than 2000 | Measures column efficiency |
| % RSD (for 5 injections) | Not More Than 2.0% | Confirms system precision/repeatability |
These criteria are standard for HPLC-based analytical methods. medwinpublishers.comiosrjournals.orghumanjournals.com
Meeting these system suitability criteria before initiating any analytical run ensures that the equipment, electronics, and analytical operations constitute an integral system that is performing as expected. medwinpublishers.com
Investigation of Chemical Stability and Degradation Pathways of Bendamustine D4 Hydrochloride in Research Systems
Forced Degradation Studies (Accelerated Stability Testing)
Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. It involves subjecting the compound to harsh conditions to accelerate its degradation, thereby revealing its intrinsic stability and potential degradation products. oup.com Studies have shown that bendamustine (B91647) is particularly sensitive to degradation in alkaline and neutral conditions, as well as under heat and oxidative stress. humanjournals.com
Hydrolytic Degradation Under Acidic, Neutral, and Alkaline Conditions
Bendamustine hydrochloride is known to be unstable in aqueous solutions due to the hydrolysis of its bis(2-chloroethyl) amino group. globalresearchonline.net The compound's solubility is pH-dependent, showing greater solubility in acidic media. globalresearchonline.net
Under acidic conditions (e.g., 0.1N HCl at 60°C for 30 minutes), bendamustine undergoes degradation. humanjournals.com However, it is considered more resistant to acidic conditions compared to alkaline or thermal stress. researchgate.net One of the primary degradation products under acidic stress is likely a hydrolysate compound. researchgate.net
In neutral and alkaline conditions , the degradation of bendamustine is significantly more pronounced. humanjournals.comnih.gov The hydrolysis of the nitrogen mustard moiety is a key degradation pathway. nih.gov Studies have shown that in neutral (pH 7) and alkaline (pH 9) media, the stability of bendamustine is lower compared to when it is part of a polymer complex, which can offer some protection. nih.govresearchgate.net A study on bendamustine injection found the drug to be sensitive to both neutral (water) and alkali (0.1N NaOH) hydrolysis. humanjournals.com
Table 1: Summary of Bendamustine Degradation under Various Conditions
| Condition | Observations | Reference |
|---|---|---|
| Acid Hydrolysis (0.1N HCl, 60°C, 30 min) | Degradation observed. | humanjournals.com |
| Alkali Hydrolysis (0.1N NaOH, 60°C, 30 min) | Significant degradation. | humanjournals.com |
| Neutral Hydrolysis (Water, 60°C, 30 min) | Significant degradation. | humanjournals.com |
| Oxidative (Hydrogen Peroxide) | Sensitive to peroxide conditions. | humanjournals.com |
| Thermal (Dry Heat) | Sensitive to heat. | humanjournals.com |
| Photolytic (UV and Sunlight) | Degradation observed under photostability testing. | oup.com |
Oxidative Stress Studies (e.g., Hydrogen Peroxide)
Bendamustine is susceptible to oxidative degradation. google.com Forced degradation studies have confirmed that the compound is sensitive to oxidative stress, such as exposure to hydrogen peroxide. humanjournals.com This oxidative stress can lead to the formation of various degradation products. nih.govnih.govresearchgate.net To mitigate this, one common strategy is the inclusion of antioxidants in formulations, although antioxidant-free compositions are also being developed. google.com
Thermal Degradation Profiles at Elevated Temperatures
Thermal stability is a significant concern for bendamustine. The compound is sensitive to elevated temperatures, with studies showing it is more susceptible to heat than to acidic or oxidative conditions. researchgate.net Thermal stress can lead to substantial changes in the chemical profile of molecules. nih.gov In forced degradation studies, bendamustine hydrochloride has been shown to be sensitive to dry heat. humanjournals.com One study identified a specific impurity that increased significantly under thermal stress testing. oup.com The stability of bendamustine solutions is also temperature-dependent, with stability increasing at lower temperatures. globalresearchonline.net
Photolytic Degradation Assessment
Exposure to light can also induce degradation of bendamustine. oup.com Photostability testing is a crucial part of forced degradation studies to understand the impact of light on the drug substance. nih.gov Research has identified a specific degradation product, Impurity-A, which increased when the drug product was exposed to photolytic conditions. oup.com To minimize photolytic degradation, it is recommended to handle and store bendamustine solutions in a manner that protects them from light, such as using amber-colored vials. globalresearchonline.net
Identification and Characterization of Degradation Products Utilizing Deuterated Standards
The use of deuterated standards like Bendamustine-d4 is invaluable for the identification and characterization of degradation products, particularly in mass spectrometry-based analytical methods. Bendamustine-d4 serves as an internal standard for the quantification of bendamustine by GC- or LC-MS.
Stress testing of bendamustine hydrochloride has led to the detection of several degradation impurities. oup.com Two such impurities, designated as impurity-A and impurity-B, were isolated and characterized using advanced analytical techniques like Q-TOF/MS and NMR. oup.comnih.gov Impurity-A was identified as 4-[5-(2-chloro-ethylamino)-1-methyl-1H-benzoimidazol-2-yl] butyric acid hydrochloride, while impurity-B was a more complex dimerized structure. nih.gov The formation of these impurities was linked to photostability and thermal stress, respectively. oup.com The development of stability-indicating LC methods is crucial for separating and quantifying these degradation products from the parent compound. oup.comresearchgate.net
Strategies for Enhancing Chemical Stability in Research Formulations
Given the inherent instability of bendamustine, particularly in aqueous solutions, several strategies are employed to enhance its stability in research formulations.
One of the most effective strategies is lyophilization , or freeze-drying. globalresearchonline.net This process removes water from the formulation, resulting in a stable powder that can be reconstituted immediately before use. globalresearchonline.netresearchgate.net The development of a stable lyophilized formulation of bendamustine hydrochloride has been a key focus to improve its shelf-life. globalresearchonline.net
Other strategies include:
Use of Co-solvents: The stability of bendamustine in bulk solutions is dependent on the content of organic co-solvents. globalresearchonline.net Tertiary butanol, for instance, is a suitable solvent for freeze-drying due to its low toxicity. globalresearchonline.net
Temperature Control: Storing bendamustine solutions at reduced temperatures (2-8°C) significantly increases their stability. globalresearchonline.netresearchgate.net Reconstituted solutions are stable for a longer duration at 2-8°C compared to room temperature. researchgate.net
pH Control: Since bendamustine is more soluble and stable in acidic media, controlling the pH of the formulation can help to minimize degradation. globalresearchonline.net
Protection from Light: Using amber-colored vials and minimizing exposure to light can prevent photolytic degradation. globalresearchonline.net
Inert Atmosphere: Purging containers with an inert gas like nitrogen can help to prevent oxidative degradation. globalresearchonline.net
Polymer Complexation: Research has shown that immobilizing bendamustine hydrochloride onto polymer carriers can enhance its stability in neutral and alkaline media. nih.govresearchgate.net
Role of Lyophilization in Stabilizing the Compound for Storage
Bendamustine hydrochloride is known to be highly unstable in aqueous solutions, where the bis-2-chloroethylamino group is susceptible to hydrolysis, leading to the formation of monohydroxy-bendamustine. google.com To mitigate this degradation, bendamustine is often supplied as a lyophilized powder. google.com Lyophilization, or freeze-drying, is a common technique used to improve the long-term stability of pharmaceutical compounds by removing water at low temperatures and pressures. google.comnih.gov
The lyophilized formulation of bendamustine typically includes excipients like mannitol. google.com This process helps to preserve the integrity of the compound during storage. google.com However, it is crucial to note that the lyophilized product can still be susceptible to degradation if exposed to light, necessitating storage in amber-colored vials. google.com Furthermore, degradation products can potentially form during the manufacturing of the drug substance and the lyophilization process itself. google.com For Bendamustine-d4 (hydrochloride), a solid formulation stored at -20°C is reported to have a stability of at least four years.
Table 1: Stability of Bendamustine-d4 (hydrochloride) Solid Formulation
| Parameter | Value |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years |
This table summarizes the long-term stability of solid Bendamustine-d4 (hydrochloride) under specified storage conditions.
Polymer-Based Stabilization Strategies (e.g., Polyphosphoester Complexes via Covalent, Ionic, and Hydrogen Bonding)
To enhance the stability of bendamustine in aqueous solutions for research applications, polymer-based stabilization strategies have been explored. nih.govresearchgate.net One promising approach involves the immobilization of bendamustine hydrochloride onto biodegradable polyphosphoesters through covalent, ionic, and hydrogen bonding. nih.govresearchgate.net These water-soluble polymer complexes have demonstrated the ability to protect the bendamustine molecule from degradation. nih.govresearchgate.net
Research has shown that the formation of molecular associates between bendamustine and the polymer carrier can shield the drug from chemical transformations. researchgate.net In studies using poly(oxyethylene H-phosphonate), poly(methyloxyethylene phosphate), and poly(hydroxyoxyethylene phosphate), the resulting complexes exhibited greater stability in neutral (pH 7) and alkaline (pH 9) media compared to the non-immobilized drug. nih.govresearchgate.net The enhanced stability is attributed to intermolecular interactions that repel the hydroxide (B78521) ions responsible for the degradation of the nitrogen mustard fragment. researchgate.net
Specifically, at pH 7, bendamustine incorporated into a poly(methyloxyethylene phosphate) matrix showed higher stability than the free drug or when complexed with other polymers. researchgate.net This suggests that the hydrophilicity of the polymer backbone plays a role in the degree of stabilization. researchgate.net
Table 2: Comparative Stability of Bendamustine and its Polymer Complexes at pH 7
| Compound | Stability Profile |
| Bendamustine (pure substance) | Rapid degradation |
| Bendamustine-Polymer Conjugate | Enhanced stability |
| Bendamustine-Polymer Complex 1 | Enhanced stability |
| Bendamustine-Polymer Complex 2 | Highest stability |
This table illustrates the improved stability of bendamustine when complexed with different polymers in a neutral aqueous solution, as determined by HPLC analysis. researchgate.net
Optimization of pH and Co-Solvent Systems for Solution Stability in Research Media
The stability of bendamustine in solution is highly dependent on pH. nih.gov The degradation process, primarily hydrolysis, is significantly influenced by the acidity or alkalinity of the medium. nih.gov Forced degradation studies have revealed that bendamustine is sensitive to alkaline, neutral, heat, and peroxide conditions. humanjournals.com
In acidic conditions (pH < 3), bendamustine exhibits the lowest degradation. nih.gov At a pH of 2, the imidazole (B134444) residue of the drug is protonated, and the carboxylic function is in its acid form, which contributes to its stability. researchgate.net HPLC analysis has shown that in an acidic solution (pH 2), the concentration of bendamustine remains constant for extended periods. researchgate.net Conversely, in neutral (pH 7) or alkaline (pH 9) solutions, the drug degrades rapidly. researchgate.net To minimize degradation in biological samples like urine for research analysis, acidification with hydrochloric acid is a common practice. nih.gov
The choice of co-solvents and their concentrations also plays a critical role in the stability of bendamustine solutions. While bendamustine hydrochloride is soluble in solvents like DMSO and methanol (B129727), its stability in infusion solutions is a key consideration for in vitro research. researchgate.net Studies on reconstituted solutions have shown limited stability at room temperature. researchgate.net The stability of diluted solutions is also time-dependent and influenced by temperature. researchgate.net For instance, a reconstituted solution at 2.5 mg/mL is stable for only 2 hours at room temperature but for 8 hours when refrigerated at 2–8 °C. researchgate.net The addition of sodium chloride to infusion solutions does not appear to significantly increase the stability of bendamustine for routine laboratory preparations. researchgate.net
Table 3: pH-Dependent Stability of Bendamustine in Aqueous Solution
| pH | Stability |
| < 3 | Highest stability |
| 7 (Neutral) | Rapid degradation |
| 9 (Alkaline) | Rapid degradation |
This table summarizes the significant impact of pH on the stability of bendamustine in aqueous solutions. nih.govresearchgate.net
Future Directions in Bendamustine D4 Hydrochloride Research
Advancements in Deuterated Analogue Design for Enhanced Mechanistic Insight and Research Tool Development
The design of novel deuterated analogues of bendamustine (B91647) extends beyond simple isotopic replacement. Future research will likely focus on precision deuteration, where deuterium (B1214612) atoms are strategically placed at specific molecular sites to probe and influence metabolic pathways. nih.gov This approach can provide deeper insights into the mechanism of action of bendamustine and its metabolites.
Key areas of advancement include:
Site-Specific Deuteration: By selectively replacing hydrogen with deuterium at various positions on the bendamustine molecule, researchers can investigate the kinetic isotope effect on different metabolic reactions. symeres.com This can help identify the primary sites of metabolism and the enzymes involved.
Stereoselective Deuteration: For chiral drugs, deuterium incorporation can influence the rate of racemization. nih.gov Designing stereospecifically deuterated analogues of bendamustine could lead to the development of more stable and potentially more active enantiomers.
Development of Research Tools: Deuterated compounds serve as invaluable tools in various research applications. clearsynth.com Bendamustine-d4 and other deuterated analogues can be used as internal standards in mass spectrometry for accurate quantification of the parent drug and its metabolites in biological samples. pharmaffiliates.com They are also crucial for elucidating complex biochemical pathways and studying protein-ligand interactions. clearsynth.com
Exploration of Novel Metabolic Pathways and Enzyme Interactions Relevant to Deuterated Compounds
The introduction of deuterium can alter the metabolic fate of a drug, a phenomenon known as metabolic switching or shunting. nih.gov This opens up avenues for exploring novel metabolic pathways that may not be prominent for the non-deuterated parent compound.
Future research in this area will likely involve:
Identifying Alternative Metabolic Routes: Deuteration at a primary metabolic site can slow down the reaction, potentially diverting the metabolism to secondary sites. nih.gov Investigating these alternative pathways for Bendamustine-d4 can reveal previously unknown metabolites and the enzymes responsible for their formation.
Understanding Enzyme-Substrate Interactions: The substitution of hydrogen with deuterium can subtly alter the binding affinity and orientation of a drug within an enzyme's active site. nih.gov Studying these interactions with cytochrome P450 (CYP) isozymes and other drug-metabolizing enzymes can provide a more comprehensive understanding of how deuteration impacts metabolism. nih.govnih.gov
Predictive Modeling: The development of computational models to predict the metabolic pathways of deuterated compounds is an emerging area. researchgate.net These models, combined with experimental data, can accelerate the design of deuterated drugs with improved metabolic profiles.
Development of Innovative Analytical Platforms for Isotope-Labeled Compounds in Complex Research Matrices
The accurate detection and quantification of isotope-labeled compounds like Bendamustine-d4 in complex biological matrices require sophisticated analytical techniques. Future advancements will focus on enhancing the sensitivity, specificity, and throughput of these platforms.
Key developments are expected in:
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for distinguishing between deuterated and non-deuterated compounds and for identifying unknown metabolites. nih.gov Continued improvements in HRMS technology will enable more precise and comprehensive metabolic profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is instrumental in determining the exact location of deuterium atoms within a molecule. pharmaffiliates.comclearsynth.com Advanced NMR techniques will be crucial for characterizing novel deuterated analogues and their metabolites.
Integrated Analytical Systems: The combination of separation techniques like liquid chromatography (LC) with advanced detection methods such as tandem mass spectrometry (MS/MS) and NMR will provide a more complete picture of the metabolic fate of deuterated compounds. amerigoscientific.comcreative-proteomics.com There is also a growing interest in developing open-source software for the analysis of data from these platforms. researchgate.net
Expanding the Application of Bendamustine-d4 (hydrochloride) in Preclinical Drug Discovery and Development
Bendamustine-d4 (hydrochloride) is a valuable tool in preclinical research, with applications extending beyond its potential as a therapeutic agent. Its use in ADME (Absorption, Distribution, Metabolism, and Excretion) studies and target validation is expected to grow.
Future applications include:
ADME Studies in Research Models: Bendamustine-d4 can be used as a tracer to study the ADME properties of bendamustine in various preclinical models. clearsynth.com This allows for a better understanding of how the drug is absorbed, distributed throughout the body, metabolized, and eliminated.
Target Validation Studies: Isotope-labeled compounds can be used to identify and validate drug targets. By tracking the interaction of Bendamustine-d4 with cellular components, researchers can confirm its mechanism of action and potentially identify new therapeutic targets. The unique properties of bendamustine, with its purine-like benzimidazole (B57391) ring, suggest a mechanism that may differ from other alkylating agents, making such studies particularly valuable. nih.govnih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Data from studies using Bendamustine-d4 can be used to develop more accurate PK/PD models. These models are essential for predicting the behavior of the drug in vivo and for optimizing dosing regimens in further preclinical and potential clinical studies.
Q & A
Basic Research Questions
Q. How does deuterium substitution in Bendamustine-d4 influence its metabolic stability compared to the non-deuterated form?
- Methodological Answer : Deuterium incorporation at specific positions (e.g., alkylating groups) slows metabolic degradation via the kinetic isotope effect. Researchers can assess this using in vitro hepatic microsomal assays or in vivo pharmacokinetic (PK) studies. Quantify plasma concentrations using LC-MS/MS with isotopic separation to differentiate between deuterated and non-deuterated metabolites. Ensure deuterium purity (>98%) via NMR or high-resolution mass spectrometry to validate isotopic labeling .
Q. What experimental approaches are recommended for synthesizing and characterizing Bendamustine-d4 hydrochloride?
- Methodological Answer : Synthesis involves deuterium exchange at specific hydrogen sites (e.g., methyl groups) under controlled catalytic conditions. Characterize the compound using:
- 1H/2H NMR to confirm deuteration efficiency.
- HPLC-PDA for purity assessment (>95%).
- Mass spectrometry (HRMS or Q-TOF) to verify molecular weight (e.g., +4 Da shift).
Refer to synthetic protocols for deuterated alkylating agents, ensuring compliance with Good Laboratory Practices (GLP) for reproducibility .
Q. How does Bendamustine-d4 hydrochloride interact with DNA in preclinical models?
- Methodological Answer : As a DNA alkylator/crosslinker, it forms covalent adducts with purine bases. Use:
- Comet assays to quantify single-strand breaks.
- LC-MS/MS to identify specific DNA adducts (e.g., guanine-N7 derivatives).
- Cell viability assays (e.g., MTT) in lymphoma cell lines to correlate DNA damage with cytotoxicity. Include non-deuterated Bendamustine as a control to isolate isotopic effects .
Advanced Research Questions
Q. What analytical challenges arise when quantifying Bendamustine-d4 hydrochloride in biological matrices, and how are they addressed?
- Methodological Answer : Key challenges include matrix effects (e.g., ion suppression in plasma) and isotopic interference. Mitigate these by:
- Isotope dilution : Use a stable isotope internal standard (e.g., Bendamustine-d8).
- Chromatographic optimization : Employ UPLC with a C18 column and gradient elution to separate deuterated analogs from endogenous compounds.
- Validation : Follow FDA bioanalytical guidelines for accuracy, precision, and sensitivity (LLOQ ≤1 ng/mL) .
Q. How can researchers design studies to evaluate cross-resistance between Bendamustine-d4 and other DNA-damaging agents?
- Methodological Answer :
- Step 1 : Establish resistant cell lines via chronic exposure to sublethal Bendamustine doses.
- Step 2 : Screen for cross-resistance using a panel of alkylators (e.g., cyclophosphamide) and crosslinkers (e.g., cisplatin).
- Step 3 : Mechanistic analysis via RNA sequencing to identify upregulated DNA repair pathways (e.g., Fanconi anemia genes). Compare results with non-deuterated Bendamustine to assess isotopic contributions to resistance .
Q. What strategies optimize the use of Bendamustine-d4 hydrochloride as an internal standard in pharmacokinetic studies?
- Methodological Answer :
- Isotopic Purity : Confirm via isotopic ratio mass spectrometry (IRMS) to avoid contamination from non-deuterated species.
- Matrix Matching : Prepare calibration curves in the same biological matrix (e.g., human plasma) to account for extraction efficiency variability.
- Cross-Validation : Compare deuterated and non-deuterated analogs in spike-recovery experiments to ensure linearity (R² >0.99) across the therapeutic range .
Q. How do deuterium kinetic isotope effects (KIEs) impact Bendamustine-d4’s therapeutic index in vivo?
- Methodological Answer :
- PK/PD Modeling : Integrate plasma concentration-time profiles (AUC, Cmax) with toxicity/efficacy endpoints (e.g., tumor regression in xenografts).
- Metabolite Profiling : Identify deuterium-retaining vs. -losing metabolites using MS/MS fragmentation.
- Statistical Analysis : Apply ANOVA to compare therapeutic indices between deuterated and non-deuterated forms, ensuring adequate sample size (n ≥ 8/group) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported IC50 values for Bendamustine-d4 across studies?
- Methodological Answer :
- Source Investigation : Compare experimental conditions (e.g., cell line origin, exposure duration, serum concentration). For example, discrepancies in lymphoma vs. leukemia models may arise from differential expression of DNA repair proteins.
- Meta-Analysis : Use tools like RevMan to pool data from multiple studies, applying random-effects models to account for heterogeneity.
- In Silico Validation: Cross-reference with databases like PubChem or ChEMBL for consistency in bioactivity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
